molecular formula C11H13ClF2N2O2 B12076592 Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 2149597-34-0

Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12076592
CAS No.: 2149597-34-0
M. Wt: 278.68 g/mol
InChI Key: IICGLDXHBVQCKF-UHFFFAOYSA-N
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Description

Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a pyridine ring substituted with chlorine and difluoromethyl groups, and a carbamate ester functional group. This compound is often used in scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 6-chloro-4-(difluoromethyl)pyridine with a suitable carbamate ester precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity. The carbamate ester functional group can undergo hydrolysis, releasing active intermediates that exert biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(6-chloro-4-iodo-3-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[1-(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexyl]methyl-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

2149597-34-0

Molecular Formula

C11H13ClF2N2O2

Molecular Weight

278.68 g/mol

IUPAC Name

tert-butyl N-[6-chloro-4-(difluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H13ClF2N2O2/c1-11(2,3)18-10(17)16-7-5-15-8(12)4-6(7)9(13)14/h4-5,9H,1-3H3,(H,16,17)

InChI Key

IICGLDXHBVQCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(F)F)Cl

Origin of Product

United States

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